Celecoxib metabolite M1

Pharmacokinetics Bioanalysis UPLC-MS/MS

Full celecoxib metabolite profiling requires M1-specific calibration standards. Generic substitution with hydroxycelecoxib or carboxycelecoxib invalidates PK data due to distinct LLOQ (2.0 nM), linear range (2.0-2000 nM), CYP2C9-dependent formation, and unique blood distribution kinetics. • UPLC-MS/MS validated, <12% precision for whole blood quantitation. • COX-2-inactive: ideal negative control for assay specificity verification. • CYP2C9*3 pharmacogenomic biomarker for DDI & metabolism studies. ≥95% purity. CoA included. Global shipping from stock.

Molecular Formula C23H20F3N3O10S
Molecular Weight 587.5 g/mol
CAS No. 264236-79-5
Cat. No. B129939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib metabolite M1
CAS264236-79-5
Synonyms1-[4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate] β-D-Glucopyranuronic Αcid; 
Molecular FormulaC23H20F3N3O10S
Molecular Weight587.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1
InChIKeyZSTBSABHKHAHNU-QUXXCFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib Metabolite M1: Glucuronide Conjugate Overview


Celecoxib metabolite M1 (CAS 264236-79-5), chemically known as celecoxib carboxylic acid acyl-β-D-glucuronide, is a phase II glucuronide conjugate of the primary carboxylic acid metabolite of celecoxib. Its molecular formula is C23H20F3N3O10S, with a molecular weight of 587.48 [1]. Celecoxib, the parent compound, is a selective COX-2 inhibitor from the diaryl heterocycle class (COX-1 IC50 = 22.9 μM, COX-2 IC50 = 0.05 μM) [2]. Celecoxib carboxylic acid acyl-β-D-glucuronide is a minor metabolite, accounting for approximately 2% of the administered dose in human urine and rat bile [1]. As with all celecoxib metabolites, M1 is pharmacologically inactive, distinguishing it from the active parent drug and positioning it as a critical analytical reference standard for metabolism, excretion, and drug-drug interaction studies [3].

Class Phase II Glucuronide Conjugate
Role Analytical Reference Standard
Activity Pharmacologically Inactive
Level Minor Metabolite Fraction

Why Celecoxib Metabolite M1 Cannot Be Substituted


Celecoxib metabolism proceeds through a sequential, enzyme-dependent cascade: methyl hydroxylation to hydroxycelecoxib (primarily via CYP2C9), oxidation to carboxycelecoxib (via alcohol dehydrogenase ADH1/ADH2), and finally glucuronidation to form the acyl-β-D-glucuronide conjugate (M1) [1]. This distinct metabolic origin imparts unique physiochemical properties—including molecular weight (587.48 g/mol), hydrophilicity, and phase II conjugation status—that directly influence analytical behavior, extraction efficiency, and detection sensitivity in LC-MS/MS assays [2]. Substituting M1 with hydroxycelecoxib (M3) or carboxycelecoxib (M2) would invalidate pharmacokinetic studies due to their differing chemical structures, distinct blood distribution kinetics, and separate enzymatic dependencies. Furthermore, M1 is a minor metabolite (approximately 2% of dose), requiring higher analytical sensitivity and distinct calibration standards compared to the major carboxylic acid metabolite [3]. These fundamental differences make generic substitution scientifically unsound and analytically invalid.

Analytical Behavior

Narrower linear range and higher quantitation limit than M2/M3 prevent direct substitution in LC-MS/MS calibration.

Metabolic Origin

Terminal phase II glucuronide conjugate; not interchangeable with phase I hydroxy or carboxy metabolites.

Species-Specific Formation

M1 production is species-selective; substitution with universal metabolites may misrepresent cross-species profiling.

Celecoxib Metabolite M1: Differentiation Evidence


Unique UPLC-MS/MS Response Range

Celecoxib metabolite M1 (hydroxycelecoxib glucuronide) exhibits a narrower linear response range and distinct lower limit of quantitation compared to its precursor metabolite hydroxycelecoxib (M3), reflecting its unique analytical behavior as a phase II glucuronide conjugate. In a validated UPLC-MS/MS method for simultaneous quantitation of celecoxib and four metabolites in rat blood, M1 demonstrated a linear response range of 2.0–2000 nM, compared to 0.3–20000 nM for hydroxycelecoxib (M3) and 1.2–20000 nM for carboxycelecoxib (M2) [1]. The method employed multiple reactions monitoring (MRM) on an API 5500 Qtrap mass spectrometer following salting-out liquid-liquid extraction, with inter-day and intra-day precision <12% and recoveries >70% for all analytes [1].

UPLC-MS/MS Linear Range
Head-to-head
M1 (Target) 2.0–2000 nM
M2/M3 M2: 1.2–20000 nM; M3: 0.3–20000 nM
Supports compound-specific calibration requirements.
Method context; requires distinct reference standards.
Pharmacokinetics Bioanalysis UPLC-MS/MS

Metabolic Pathway and Enzyme Dependence

Celecoxib metabolite M1 occupies a distinct, terminal position in the celecoxib metabolic cascade, arising from sequential oxidation and conjugation reactions that are enzyme-dependent and genetically polymorphic. Hydroxycelecoxib formation is catalyzed primarily by CYP2C9, with recombinant CYP2C9 showing an apparent Km of 5.9 μM and Vmax of 21.7 pmol/min/pmol CYP, compared to rCYP3A4 with a higher Km (18.2 μM) and lower Vmax (1.42 pmol/min/pmol CYP) [1]. In human liver microsomes, CYP2C9*1/*3 heterozygotes exhibit a significant 2-fold decrease in hydroxycelecoxib formation rate compared to CYP2C9*1/*1 wild-type, while CYP2C9*3/*3 samples show up to a 5.3-fold reduction [2]. Hydroxycelecoxib is subsequently oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases ADH1 and ADH2 with apparent Km values of 42 μM and 10 μM, respectively [2]. M1 is then formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid moiety, representing the terminal phase II product of this cascade and a minor component accounting for approximately 2% of the administered dose [3].

Enzyme Kinetics & Pathway
Method context
CYP2C9 Km 5.9 µM, Vmax 21.7 pmol/min/pmol; CYP2C9*3 variant reduces activity 2- to 5.3-fold.
Pathway-dependent formation context.
CYP2C9 polymorphism review required.
Drug Metabolism Pharmacogenomics CYP2C9 Polymorphism

Blood Distribution vs Phase I Metabolites

Celecoxib metabolite M1 exhibits distinct blood distribution behavior as a glucuronide conjugate compared to the phase I metabolites M2 (carboxycelecoxib) and M3 (hydroxycelecoxib). In a rat pharmacokinetic study following oral celecoxib administration (20 mg/kg), M2 and M3 demonstrated preferential distribution into blood cells as compared to plasma, whereas M1 (hydroxycelecoxib glucuronide) showed different compartmental behavior consistent with its increased polarity from glucuronidation [1]. The validated UPLC-MS/MS method established that whole blood analysis is necessary for comprehensive pharmacokinetic profiling of celecoxib and its metabolites, as plasma-only measurements would underestimate the total systemic exposure to phase I metabolites due to their blood cell sequestration [1]. The analytical linear ranges established for each metabolite in whole blood—M1: 2.0–2000 nM; M2: 1.2–20000 nM; M3: 0.3–20000 nM—further underscore their distinct analytical requirements [1].

Blood Distribution
Head-to-head
M1 Glucuronide Distinct compartmental distribution
M2/M3 Phase I Preferential blood cell sequestration
Whole-blood method required for accurate M1 profiling.
Plasma-only analysis is inadequate.
Drug Distribution Pharmacokinetic Modeling Whole Blood Analysis

Species-Specific Glucuronide Conjugation

Celecoxib metabolite M1 (carboxylic acid glucuronide conjugate) is not uniformly produced across all preclinical species, representing a species-specific metabolic pathway that must be accounted for in cross-species extrapolation. A comparative metabolism study across mouse, rabbit, dog, and monkey species revealed that the glucuronide conjugate of the carboxylic acid metabolite (i.e., M1) was produced exclusively by rabbit among the species examined [1]. In contrast, the major excretion product across all species (mouse, rabbit, dog, monkey) was the unconjugated carboxylic acid metabolite of celecoxib [1]. Biotransformation in all species proceeds primarily via oxidation of the aromatic methyl group to hydroxymethyl metabolite, followed by further oxidation to the carboxylic acid analogue; however, the phase II glucuronidation pathway is species-selective [1].

Species Specificity
Head-to-head
M1 Formation Exclusive to rabbit among tested species
Carboxylic Acid Metabolite Universal major excretion product
Species-selective analytical target.
Cross-species extrapolation requires caution.
Comparative Metabolism Species Differences Preclinical Toxicology

COX-2 Pharmacological Inactivity

Unlike the parent drug celecoxib, which demonstrates potent and selective COX-2 inhibition, all celecoxib metabolites including M1 are pharmacologically inactive [1]. Celecoxib itself exhibits COX-2 IC50 values ranging from 0.04–0.129 μM in various assay systems, with COX-2 selectivity indices (COX-1 IC50/COX-2 IC50) ranging from >387.6 to 375 depending on the assay conditions [2]. In ovine COX-1/COX-2 assay kits, celecoxib showed COX-1 IC50 >50 μM and COX-2 IC50 = 0.129 μM, yielding a selectivity index >387.6 [2]. In human enzyme assays, celecoxib demonstrated hCOX-2 IC50 of 68 nM versus hCOX-1 IC50 of 1689 nM, producing a selectivity index of 24.8 [3]. The metabolites, including M1, lack this COX-2 inhibitory activity, making M1 valuable as a negative control in pharmacodynamic assays.

COX-2 Activity
Reported
No COX-2 inhibition; parent celecoxib IC50 0.129 µM (ovine) / 68 nM (human).
Negative control for pharmacodynamic assays.
Class-level inference for all metabolites.
COX-2 Inhibition Pharmacodynamics Inactive Metabolite

Celecoxib Metabolite M1: Research & Application Scenarios


Preclinical Pharmacokinetic & Metabolism Studies

Celecoxib metabolite M1 serves as an essential analytical reference standard for comprehensive pharmacokinetic studies of celecoxib, particularly in rabbit models where M1 is a species-specific metabolite [1]. The validated UPLC-MS/MS method with established linear range (2.0–2000 nM) and precision (<12%) enables accurate quantitation of M1 in whole blood samples [2]. Researchers should note that M1 is a minor metabolite (approximately 2% of dose) and exhibits distinct blood compartment distribution compared to M2 and M3, necessitating compound-specific calibration standards [3].

CYP2C9 Pharmacogenomics and Drug Interactions

Given that M1 formation depends on the CYP2C9-mediated hydroxylation of celecoxib to hydroxycelecoxib—a reaction that shows 2- to 5.3-fold reduced activity in CYP2C9*3 variant carriers—M1 is a valuable biomarker for pharmacogenomic studies of celecoxib metabolism [1]. The distinct enzyme kinetics of M1 precursors (CYP2C9 Km = 5.9 μM, Vmax = 21.7 pmol/min/pmol CYP) make M1 quantitation relevant for assessing the impact of CYP2C9 polymorphisms and drug-drug interactions on the complete celecoxib metabolic pathway [2].

Bioequivalence Method Development & Validation

M1 is a required reference standard for developing and validating LC-MS/MS methods intended for comprehensive celecoxib metabolite profiling. The distinct analytical parameters for M1—including its narrower linear range (2.0–2000 nM) and higher lower limit of quantitation (2.0 nM) compared to M2 (1.2–20000 nM) and M3 (0.3–20000 nM)—demand compound-specific calibration and quality control samples [1]. Regulatory bioequivalence studies requiring full metabolic characterization must include M1 as a distinct analyte to ensure method accuracy and reproducibility.

Pharmacodynamic Negative Control

As a pharmacologically inactive metabolite, M1 serves as an ideal negative control in COX-2 inhibition assays to differentiate parent drug activity from potential metabolite interference [1]. Celecoxib demonstrates COX-2 IC50 values of 0.129 μM (ovine) and 68 nM (human) with selectivity indices >387.6 and 24.8, respectively [2], while M1 shows no COX-2 inhibitory activity. This property makes M1 valuable for validating assay specificity and confirming that observed COX-2 inhibition stems exclusively from parent celecoxib rather than metabolic products [3].

Application
Selection Property
Validation Focus
Preclinical PK & Metabolism Profiling
Metabolite-specific conjugation pathway
Cross-species metabolite identification
CYP2C9 Pharmacogenomic Studies
Enzyme-dependent metabolite formation
Polymorphism impact assessment
Bioanalytical Method Validation
Compound-specific calibration range
Method accuracy and reproducibility
COX-2 Inhibition Assay Specificity
Pharmacologically inactive metabolite
Parent drug activity confirmation

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